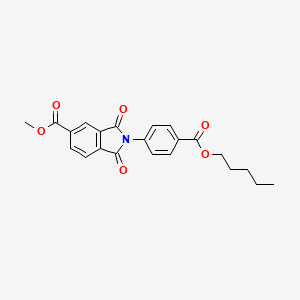

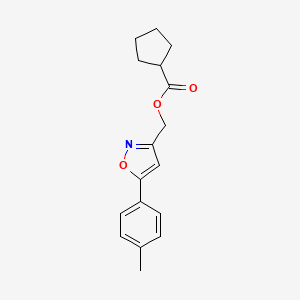

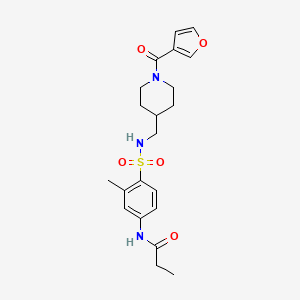

![molecular formula C19H19N3O5 B2380655 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate CAS No. 473237-71-7](/img/structure/B2380655.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d][1,2,3]triazin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of similar compounds, such as 4-oxobenzo[d][1,2,3]triazin derivatives, involves various chemical reactions, including condensation and cyclization . The exact method would depend on the specific substituents on the benzotriazine ring.Molecular Structure Analysis

The molecular structure of similar compounds, like 4-oxobenzo[d][1,2,3]triazin derivatives, consists of a benzene ring fused with a 1,2,3-triazine ring. The 4-oxo group indicates a carbonyl group (=O) at the 4th position of the triazine ring .Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific substituents present on the benzotriazine ring. For instance, the presence of electron-donating or electron-withdrawing groups would affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of novel compounds, including those with the 1,2,4-triazine moiety, play a crucial role in the development of new materials and pharmaceuticals. For instance, Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, revealing a new class of cyclic dipeptidyl ureas, which could have implications for peptide research and drug design (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with antimicrobial activities, highlighting the potential for creating new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Analytical Methodologies

In the analytical chemistry domain, Dencausse et al. (2008) developed a chromatographic method for the simultaneous assay of Tinosorb®S and other sunscreen agents in cosmetic products, illustrating the compound's relevance in ensuring product safety and efficacy (Dencausse, Galland, Clamou, & Basso, 2008). This research underscores the importance of robust analytical methods for quality control in cosmetic manufacturing.

Material Science and Chemistry

Research in material science and chemistry has also benefited from studies on triazine derivatives. Peter et al. (2007) reported on a triazine derivative with a unique triple-decker sandwich conformation, providing insights into molecular structures that could influence the development of new materials with specific optical or electronic properties (Peter, Heerden, & Munro, 2007).

Environmental and Health Applications

In environmental and health contexts, studies have focused on the photodegradation of triazine derivatives, such as the work by Abdou, Sidky, and Wamhoff (1987), which examined the photodegradation of Azinphos-ethyl, identifying various photoproducts and discussing decay mechanisms. This research is crucial for understanding the environmental fate and potential ecological impacts of these compounds (Abdou, Sidky, & Wamhoff, 1987).

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which can have various effects depending on the specific location within the body.

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-diethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-3-25-16-10-9-13(11-17(16)26-4-2)19(24)27-12-22-18(23)14-7-5-6-8-15(14)20-21-22/h5-11H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHIZLSVUNUXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

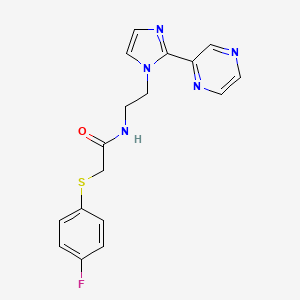

![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)

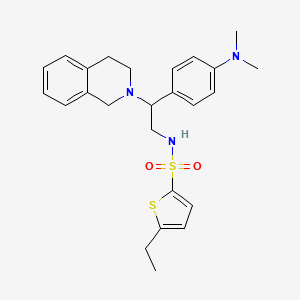

![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)

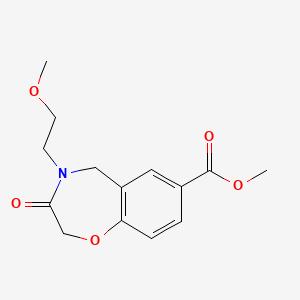

![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)